1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H12N4S |
|---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H12N4S/c1-6-7(2)14-9(11-6)5-13-4-3-8(10)12-13/h3-4H,5H2,1-2H3,(H2,10,12) |
InChI Key |
NVSXVQPWFSSOAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CN2C=CC(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with hydrazine to form the pyrazole ring. The final step involves the coupling of the two rings under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Chemical Reactions Analysis
Step 1: Pyrazole Ring Formation
Pyrazole rings are often formed via cyclization reactions. For example, condensation of β-keto esters with hydrazines under acidic or basic conditions can yield pyrazole derivatives . In the case of 1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine , the pyrazole core may be synthesized first, followed by functionalization.
Step 3: Coupling Pyrazole and Thiazole Moieties
The methylene bridge between the pyrazole and thiazole rings implies alkylation or nucleophilic substitution reactions. For instance, a pyrazole derivative with a reactive hydrogen (e.g., at position 3) could undergo alkylation with a thiazole hydrazine or isothiocyanate intermediate . Patent examples describe analogous couplings using isothiocyanates and hydrazides, followed by purification steps .
Step 4: Functional Group Modifications
Post-coupling modifications may include oxidation, reduction, or substitution. For example:
-
Oxidation : Conversion of alcohols to carbonyl groups using reagents like 2-iodoxybenzoic acid (IBX) .
-
Reduction : LiAlH₄-mediated reduction of esters to alcohols .
-
Amidation : Reaction of nitriles with H₂S gas to form carbothioamides .
Reaction Mechanisms
Key reaction mechanisms for related heterocycles include:
Analytical Characterization
The characterization of 1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine would involve standard analytical techniques:
| Method | Purpose | Key Observations |
|---|---|---|
| NMR Spectroscopy | Structural confirmation (e.g., aromatic protons, methyl groups) | δ 2.4–3.0 ppm (methyl groups), δ 7.0–8.5 ppm (aromatic H) |
| IR Spectroscopy | Functional group identification (e.g., NH, C=N) | NH stretch (~3200–3500 cm⁻¹), C=N stretch (~1600 cm⁻¹) |
| Mass Spectrometry | Molecular weight verification | M⁺ peak at m/z 208.29 (molecular ion) |
Scientific Research Applications
1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Physicochemical and Pharmacological Properties
- Lipophilicity : The dimethylthiazole in the target compound likely increases lipophilicity (logP ~2.5–3.0) compared to benzyl derivatives (logP ~2.0) . However, adamantyl-substituted pyrazoles () show even higher logP values, highlighting substituent-dependent trends .
- Hydrogen Bonding : The pyrazol-3-amine group enables hydrogen bonding, critical for target engagement. Derivatives with bulkier substituents (e.g., p-tolyl-thiazole in ) may reduce solubility but enhance membrane permeability .
- Biological Activity : Thiazole-containing analogues () are often explored for kinase inhibition or antimicrobial effects. In contrast, benzyl-substituted pyrazoles () serve as intermediates in drug discovery .
Biological Activity
1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of 302.39 g/mol. Its structure features a pyrazole ring substituted with a dimethylthiazole group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the 1H-pyrazole structure have shown effectiveness against various cancer cell lines:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Inhibition of cell proliferation |
| Breast Cancer | MDA-MB-231 | Induction of apoptosis |
| Liver Cancer | HepG2 | Growth inhibition |
| Prostate Cancer | LNCaP | Cell cycle arrest |
In vitro studies indicated that 1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine significantly inhibited the growth of these cancer cells, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 0.22 µg/mL | Strong inhibition |
| Escherichia coli | 0.25 µg/mL | Moderate inhibition |
| Candida albicans | 0.30 µg/mL | Effective against fungal strains |
The results indicated that the compound had potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been reported to possess anti-inflammatory effects. It was found to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), showcasing its potential in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A combination therapy involving 1H-pyrazole derivatives showed enhanced cytotoxicity when used alongside doxorubicin in MDA-MB-231 cells. This synergy suggests a promising approach for improving treatment outcomes in resistant breast cancer subtypes .
- Antimicrobial Resistance : In a study focusing on drug-resistant strains of Staphylococcus aureus, the pyrazole derivative demonstrated significant biofilm inhibition and bactericidal activity, indicating its potential as a treatment option for resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
